N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’~3~-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE typically involves multiple steps. The final step involves the formation of the carbohydrazide moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’~3~-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives and bromo-naphthyl compounds. What sets N’~3~-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
- 6-bromo-N’-{[(1-bromo-2-naphthyl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide
- Other coumarin derivatives with varying substituents
This compound’s unique structure allows for specific interactions and applications that may not be achievable with other similar compounds .
Properties
Molecular Formula |
C22H15BrN2O5 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
N'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C22H15BrN2O5/c23-20-15-7-3-1-5-13(15)9-10-18(20)29-12-19(26)24-25-21(27)16-11-14-6-2-4-8-17(14)30-22(16)28/h1-11H,12H2,(H,24,26)(H,25,27) |
InChI Key |
HDIUGKFIIQZSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NNC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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